
2-cyclobutylacetic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclobutylacetic acid can be synthesized through various methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent, such as cyclobutylmagnesium bromide, reacts with carbon dioxide to form a metal carboxylate, which is then protonated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure efficient carboxylation and subsequent protonation .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the carboxyl group into acyl chlorides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces acyl chlorides or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Cyclobutylacetic acid has a molecular weight of 114.14 g/mol. Key identifiers include:
It presents potential hazards including causing skin and eye irritation and may cause respiratory irritation .
Synthesis of CBG Derivatives
Cannabigerol (CBG) derivatives have shown promise due to their anti-inflammatory and analgesic properties .
- This compound can be used as a building block in synthesizing novel CBG derivatives .
- These derivatives, such as HUM-223, HUM-233, and HUM-234, have demonstrated anti-inflammatory and analgesic effects . HUM-223 has shown the ability to reduce neutrophil elastase levels, comparable to dexamethasone, in models of acute inflammation .
Pharmaceutical Applications
2-[1-(4-Bromophenyl)cyclobutyl]acetic acid, a derivative of cyclobutylacetic acid, has demonstrated biological activities, especially antimicrobial and anti-inflammatory properties.
- The bromophenyl group enhances lipophilicity, improving membrane permeability and bioavailability.
-
It has shown antimicrobial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Pathogen MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 - In vitro studies indicate that it can inhibit pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines.
Potential Therapeutic Applications of CBG
Cannabigerol (CBG), related to cyclobutylacetic acid derivatives, has several potential therapeutic applications :
- Inflammatory Bowel Disease (IBD): CBG's anti-inflammatory properties may be useful for treating IBD, Crohn's disease, and colorectal cancer .
- Glaucoma: Research suggests CBG can reduce intraocular pressure and provide nutrition to the eyes .
- Amyotrophic Lateral Sclerosis (ALS): The neurogenic properties of CBG may benefit individuals with ALS by reducing pain through antioxidant and anti-inflammatory actions .
- Brain Trauma: CBG may protect the brain from long-term damage due to physical trauma .
- Cancer: CBG may block receptors responsible for cancer cell growth, potentially serving as a treatment and preventative for certain cancers, like colorectal cancer .
Cyclo-β-peptides
Mechanism of Action
The mechanism of action of 2-cyclobutylacetic acid involves its interaction with specific molecular targets and pathways. It can act as an intermediate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Cyclobutylacetic acid can be compared with other similar compounds such as:
Cyclopropylacetic acid: Similar in structure but with a three-membered ring.
Cyclopentylacetic acid: Contains a five-membered ring instead of a four-membered ring.
Cyclohexylacetic acid: Features a six-membered ring.
The uniqueness of this compound lies in its four-membered cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs .
Biological Activity
2-Cyclobutylacetic acid (CBA) is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with CBA, including its pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds similar to CBA possess a variety of biological activities, including neurotropic, analgesic, and antimicrobial effects. The following sections detail specific biological activities attributed to CBA and its derivatives.
1. Neurotropic Activity
CBA and its analogs have been studied for their neurotropic properties. Specifically, research has shown that certain derivatives exhibit selective antagonism at NMDA receptors, which are critical for synaptic plasticity and memory function. For instance, cis-2-aminocyclobutylacetic acid has been noted for its low toxicity and ability to inhibit tumor growth while acting as an NMDA antagonist .
2. Analgesic Effects
Studies involving cyclobutane derivatives have revealed significant analgesic properties. For example, 2-aminocyclobutane-1-carboxylic acids have demonstrated effectiveness in pain relief models, suggesting that CBA may also possess similar analgesic capabilities due to its structural similarities .
3. Antimicrobial Activity
Research into the antimicrobial effects of cyclobutane derivatives indicates that compounds like CBA may inhibit bacterial growth. This is particularly relevant in the context of developing new antibiotics or antimicrobial agents based on the cyclobutane framework .
The biological activity of CBA can be attributed to several mechanisms:
- Receptor Modulation : CBA may interact with neurotransmitter receptors (e.g., NMDA receptors), influencing synaptic transmission and neuronal excitability.
- Enzymatic Inhibition : Some studies suggest that cyclobutane derivatives can inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects .
- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which may protect against oxidative stress-related damage in cells .
Case Studies
A few notable case studies highlight the potential applications of CBA:
- Case Study 1 : A study investigated the neuroprotective effects of a CBA derivative in a rat model of neurodegeneration. Results showed a significant reduction in neuronal loss and improved behavioral outcomes compared to control groups.
- Case Study 2 : Another investigation focused on the analgesic properties of this compound in inflammatory pain models. The compound was administered to subjects experiencing induced pain, resulting in a marked decrease in pain perception.
Data Table: Biological Activities of this compound and Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-cyclobutylacetic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The primary synthesis involves a Grignard reaction between cyclobutylmagnesium bromide and phenylacetic acid in anhydrous ether, achieving yields up to 75% . Optimization strategies include:
- Temperature control : Maintaining −10°C during reagent addition to minimize side reactions.
- Solvent purity : Using rigorously dried ether to prevent hydrolysis of the Grignard reagent.
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
- Yield validation : Quantify purity via -NMR integration or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : - and -NMR to confirm the cyclobutyl moiety (e.g., δ ~2.5–3.0 ppm for cyclobutyl protons) and acetic acid group (δ ~12 ppm for carboxylic proton).
- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and 2500–3000 cm (O-H stretch).
- Mass spectrometry : ESI-MS to verify molecular ion [M+H] at m/z 191.1 (calculated for CHO).
- Elemental analysis : Confirm C, H, O composition within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the cyclobutyl ring’s strain influence the reactivity of this compound compared to cyclohexyl or phenyl analogs?
- Methodological Answer : The ring strain (estimated at ~26 kcal/mol for cyclobutane) enhances reactivity in nucleophilic substitutions and oxidations . To investigate:
- Kinetic studies : Compare reaction rates with cyclohexylacetic acid under identical conditions (e.g., oxidation with KMnO).
- Computational analysis : Use DFT calculations (B3LYP/6-31G*) to assess bond angles, strain energy, and transition-state barriers.
- Intermediate trapping : Employ low-temperature NMR to identify strained intermediates in reduction reactions (e.g., LiAlH) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Purity variability : Validate starting material purity via HPLC and elemental analysis.
- Assay conditions : Replicate studies using standardized protocols (e.g., IC assays in pH 7.4 buffer).
- Systematic review : Apply PRISMA guidelines to evaluate literature quality, focusing on studies with documented synthetic procedures and analytical validation .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?
- Methodological Answer :
- QC protocols : Implement in-process checks (e.g., TLC monitoring at R = 0.5 in 7:3 hexane/ethyl acetate).
- Stabilization : Store under argon at −20°C to prevent degradation.
- Batch documentation : Record reaction parameters (e.g., stirring rate, cooling time) to identify variability sources .
Q. What computational and experimental approaches are suitable for studying this compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2).
- Kinetic assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .
Q. Data Analysis and Reproducibility
Q. How should researchers design experiments to address conflicting solubility data for this compound in polar solvents?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, water, and ethanol using gravimetric analysis (mg/mL at 25°C).
- pH dependence : Measure solubility at pH 2–10 to assess ionization effects (pKa ~4.7 for carboxylic acid).
- Statistical rigor : Report mean ± SD from triplicate trials and use ANOVA to compare datasets .
Q. What frameworks ensure robust meta-analysis of this compound’s therapeutic potential across preclinical studies?
- Methodological Answer :
- Cochrane criteria : Assess risk of bias (e.g., randomization, blinding) and heterogeneity (I statistic).
- Data extraction : Tabulate dose-response relationships, model organisms, and endpoints.
- Sensitivity analysis : Exclude outliers (e.g., studies without purity validation) to refine conclusions .
Application-Oriented Questions
Q. What synthetic modifications enhance this compound’s stability in aqueous media for drug delivery systems?
- Methodological Answer :
- Esterification : Convert to methyl ester (using SOCl/MeOH) to reduce hydrolysis.
- PEGylation : Attach polyethylene glycol chains via carbodiimide coupling.
- Lyophilization : Formulate as a lyophilized powder for long-term storage .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anti-inflammatory activity?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or cyclobutyl positions.
- In vitro screening : Test COX-2 inhibition and IL-6 suppression in macrophage cell lines.
- QSAR modeling : Develop regression models (e.g., PLS) correlating logP and IC values .
Properties
IUPAC Name |
2-cyclobutylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMJJJRCOMBKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363967 | |
Record name | 2-cyclobutylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6540-33-6 | |
Record name | 2-cyclobutylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclobutylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.